molecular formula C14H13ClFNO2S B10970044 1-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide

1-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide

Cat. No.: B10970044
M. Wt: 313.8 g/mol
InChI Key: ZKYWTSBCMWPCQJ-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide is a chemical compound known for its unique structure and properties It is composed of a chlorophenyl group, a fluoro-methylphenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide typically involves the reaction of 2-chlorophenylamine with 4-fluoro-2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-(4-fluoro-2-methylphenyl)urea
  • 1-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)acetamide

Uniqueness

1-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

Molecular Formula

C14H13ClFNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C14H13ClFNO2S/c1-10-8-12(16)6-7-14(10)17-20(18,19)9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3

InChI Key

ZKYWTSBCMWPCQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NS(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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